molecular formula C10H23N B041302 Decylamine CAS No. 2016-57-1

Decylamine

Cat. No.: B041302
CAS No.: 2016-57-1
M. Wt: 157.3 g/mol
InChI Key: MHZGKXUYDGKKIU-UHFFFAOYSA-N
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Description

Decylamine, also known as 1-aminodecane, is a long-chain aliphatic primary amine with the chemical formula CH₃(CH₂)₉NH₂. It is a colorless liquid with a characteristic amine odor. This compound is commonly used as a chemical building block in various industrial and laboratory applications .

Safety and Hazards

Decylamine is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is also very toxic to aquatic life . It is combustible and containers may explode when heated .

Future Directions

Decylamine has potential applications in the demulsification of water-in-oil crude oil emulsions . It has been found to perform faster and separate a higher volume of water than phenol, making it a promising candidate for future research and industrial applications .

Mechanism of Action

Target of Action

Decylamine, also known as decan-1-amine, is a primary amine . Primary amines are known to interact with various biological targets, including proteins and enzymes.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are not well-documented in the literature. As a small molecule, this compound is likely to be absorbed and distributed throughout the body. It may be metabolized by enzymes in the liver and excreted in the urine . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds, including this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability and reactivity of this compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decylamine can be synthesized through the ammoniation of decanoic acid. The process involves using silica gel as a catalyst and introducing ammonia at high temperatures (380-400°C) to obtain deconitrile. The product is then washed, dried, and rectified. Further refinement involves hydrohydrogenation using nickel aluminum as a catalyst at 80°C and a pressure of 196.1 kPa. The final product is obtained through fractionation and distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous introduction of ammonia and the use of high-efficiency catalysts to ensure optimal yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Decylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitriles or amides.

    Reduction: It can be reduced to form decyl alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products:

Comparison with Similar Compounds

  • Octylamine (CH₃(CH₂)₇NH₂)
  • Dodecylamine (CH₃(CH₂)₁₁NH₂)
  • Hexathis compound (CH₃(CH₂)₁₅NH₂)

Comparison:

This compound stands out due to its balanced chain length, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

decan-1-amine
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InChI

InChI=1S/C10H23N/c1-2-3-4-5-6-7-8-9-10-11/h2-11H2,1H3
Source PubChem
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InChI Key

MHZGKXUYDGKKIU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN
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Molecular Formula

C10H23N
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DSSTOX Substance ID

DTXSID2022171
Record name 1-Decanamine
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Molecular Weight

157.30 g/mol
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Physical Description

Colorless liquid with an amine odor; [Hawley] mp = 17 deg C; [ChemIDplus] Clear colorless liquid; mp = 15 deg C; Absorbs carbon dioxide from air; [MSDSonline]
Record name Decylamine
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Boiling Point

220.5 °C
Record name DECYLAMINE
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Solubility

In water, 5.5X10+2 mg/L at 25 °C
Record name DECYLAMINE
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Density

0.73
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Vapor Density

5.5 (Air = 1)
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Vapor Pressure

0.1 [mmHg], 0.1 mm Hg at 25 °C
Record name Decylamine
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Color/Form

Liquid, Water-white liquid

CAS No.

2016-57-1
Record name Decylamine
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Record name 1-Decanamine
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Melting Point

17 °C
Record name DECYLAMINE
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Synthesis routes and methods I

Procedure details

An alternative synthesis of 10 can be accomplished by first reacting the amine 6 with a suitable carboxylic acid (as a melt) or with an acid chloride in an inert solvent such as methylene chloride, chloroform, ether or toluene and with a base such as triethylamine, pyridine or sodium bicarbonate present. The intermediate amide is then reduced with a suitable reagent such as diborane in an inert solvent such as ether, tetrahydrofuran (THF), dioxane or dimethoxyethane to afford the desired amine 10.
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Synthesis routes and methods II

Procedure details

To a solution of N-({3-(methyloxy)-5-[(1E)-3-(methyloxy)-1-propen-1-yl]phenyl}methyl)cyclopropanamine (1 eq.) from the previous step in EtOAc (0.04 M) was added palladium (10% w/w over activated carbon, 0.1 eq). The vessel was evacuated and back filled with hydrogen. The reaction suspension was then stirred under a balloon atmosphere of hydrogen for 1.5 h. The reaction was quenched with dichloromethane and filtered through a bed of celite. The insolubles were washed further with EtOAc and methanol. Concentration of the filtrate in vacuo afforded the title compound as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decylamine
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Reactant of Route 5
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Reactant of Route 6
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